4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Overview
Description
4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered pyrimidine ring. This compound is known for its diverse pharmacological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine typically involves a multi-step process. One common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with 2-(tributylstannyl)pyridine, followed by an aldol condensation with the appropriate aromatic aldehyde . The reaction conditions often involve the use of catalysts such as zinc chloride and solvents like dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, with reaction conditions involving solvents like ethanol and temperatures around 80-100°C.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological properties.
Scientific Research Applications
4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its anti-inflammatory and anti-fibrotic activities.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in inflammatory processes, such as inducible nitric oxide synthase and tumor necrosis factor-α . This inhibition leads to a reduction in the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Shares a similar core structure but lacks the pyridin-2-yl group.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have similar pharmacological activities and are used in similar research applications.
Uniqueness
4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse pharmacological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
4,5-dichloro-6-methyl-2-pyridin-2-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-4-2-3-5-13-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJVPBQJWNMJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371084 | |
Record name | 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-55-7 | |
Record name | 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 306935-55-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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